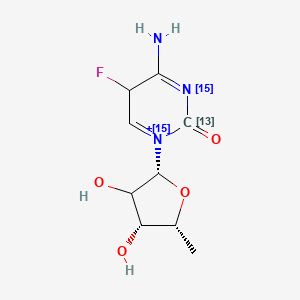

5-Fluoro-5'-deoxycytidine-13C,15N2

Description

Significance of Stable Isotope Labeling in Nucleoside Analog Investigations

Stable isotope labeling is a powerful technique that allows researchers to track molecules through complex biological systems without the safety concerns of radioactive isotopes. silantes.comdiagnosticsworldnews.com By replacing common atoms like ¹²C and ¹⁴N with their heavier, non-radioactive counterparts, ¹³C and ¹⁵N respectively, scientists can distinguish the labeled molecules from their naturally abundant, unlabeled forms. silantes.com This distinction is crucial for a variety of analytical methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). silantes.comdiagnosticsworldnews.com

In the study of nucleoside analogs, stable isotope labeling provides unprecedented insight into metabolic pathways, drug mechanisms, and the intricate structures of nucleic acids like DNA and RNA. silantes.comsilantes.com The incorporation of ¹³C and ¹⁵N into nucleosides enhances the sensitivity and resolution of NMR experiments, which are used to determine the three-dimensional structures of biomolecules in solution under near-physiological conditions. silantes.comingentaconnect.comresearchgate.net For instance, ¹³C labeling is invaluable for the conformational analysis of the sugar-phosphate backbone of nucleic acids, while ¹⁵N labeling provides detailed information on hydrogen bonding and interactions at the nucleobase. ingentaconnect.com These atom-specific labels create unique spin systems that simplify complex NMR spectra, enabling researchers to study the dynamics of molecular interactions, such as those between nucleic acids and proteins or drugs. ingentaconnect.comnih.gov

Furthermore, in mass spectrometry, the known mass difference imparted by the stable isotopes allows for precise quantification of the labeled compound and its metabolites. diagnosticsworldnews.comresearchgate.net This technique, known as Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS), is essential for studying the dynamics of RNA modification and degradation. researchgate.net

Historical Context of Fluoropyrimidine Nucleosides in Molecular Biology Research

The journey of fluoropyrimidine nucleosides began in the 1950s, a period of burgeoning interest in chemically modified nucleosides for their potential as therapeutic agents. researchgate.net The introduction of a fluorine atom into the pyrimidine (B1678525) ring structure was a pivotal development. researchgate.netmdpi.com Fluorine's high electronegativity and small size can significantly alter a molecule's electronic properties, stability, and biological activity. mdpi.comnih.gov

One of the first and most influential fluoropyrimidines was 5-fluorouracil (B62378) (5-FU), which was approved by the FDA in 1962 and remains a cornerstone in the treatment of various cancers, particularly colorectal cancer. mdpi.com The success of 5-FU spurred the development of a wide array of fluorinated nucleoside analogs. mdpi.com These compounds, such as 5-fluoro-2'-deoxyuridine (B1346552) and 5-fluoro-2'-deoxycytidine (B1672315), were designed to act as antimetabolites. sigmaaldrich.comcancer.govsigmaaldrich.com They mimic natural nucleosides and thereby interfere with the synthesis of DNA and RNA, primarily by inhibiting key enzymes like thymidylate synthase. cancer.govnih.gov This mechanism of action selectively targets rapidly dividing cells, which is a hallmark of cancer. mdpi.comcancer.gov The development of these compounds has profoundly impacted medicinal chemistry and chemical biology, providing both powerful research tools and effective anticancer drugs. researchgate.net

Overview of 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂ as a Specialized Research Probe

5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂ emerges from the convergence of fluoropyrimidine chemistry and stable isotope labeling technology. It is a labeled version of 5'-Deoxy-5-fluorocytidine, which itself is a metabolite of the widely used oral chemotherapy drug, Capecitabine. medchemexpress.compharmaffiliates.com In the body, Capecitabine is converted into 5'-deoxy-5-fluorocytidine, which is then further metabolized to the active anticancer agent, 5-fluorouracil. medchemexpress.com

The specific labeling of 5-Fluoro-5'-deoxycytidine (B12407761) with ¹³C and ¹⁵N₂ (indicating two nitrogen atoms are the ¹⁵N isotope) transforms it into a highly specialized research probe. pharmaffiliates.comsynzeal.com Its primary application lies in its use as an internal standard for quantitative analysis in pharmacokinetic studies using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.gov By adding a known amount of the labeled compound to a biological sample (like plasma), researchers can accurately measure the concentration of the unlabeled drug and its metabolites. nih.gov The isotopic labels ensure that the standard behaves identically to the analyte during sample preparation and analysis but is clearly distinguishable by the mass spectrometer. silantes.com

This labeled compound is also a valuable tool for metabolic research, allowing scientists to trace the precise fate of the Capecitabine metabolite pathway. diagnosticsworldnews.compharmaffiliates.com In structural biology, the ¹³C and ¹⁵N labels can be used in NMR studies to probe the interactions of this nucleoside analog with enzymes like cytidine (B196190) deaminase, which is responsible for its conversion in the metabolic chain. ingentaconnect.comnih.gov

Compound Properties and Identification

Below is a table summarizing the key chemical identifiers and properties for the compounds discussed in this article.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Unlabeled CAS Number |

| 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂ | C₈¹³CH₁₂FN¹⁵N₂O₄ | 248.19 | 66335-38-4 |

| 5-Fluoro-2'-deoxycytidine | C₉H₁₂FN₃O₄ | 245.21 | 10356-76-0 |

| 5-Fluorouracil (5-FU) | C₄H₃FN₂O₂ | 130.08 | 51-21-8 |

| 5-Fluoro-2'-deoxyuridine | C₉H₁₁FN₂O₅ | 246.19 | 50-91-9 |

| Capecitabine | C₁₅H₂₂FN₃O₆ | 359.35 | 154361-50-9 |

| Tetrahydrouridine (B1681287) | C₉H₁₆N₂O₆ | 248.23 | 18771-50-1 |

Table of Mentioned Compounds

Structure

3D Structure

Properties

Molecular Formula |

C₈¹³CH₁₂FN¹⁵N₂O₄ |

|---|---|

Molecular Weight |

248.19 |

Synonyms |

5-Fluoro-5’-deoxycytidine-13C,15N2, |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation

Chemical Synthesis Pathways for 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂

The generation of 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂ involves intricate multi-step chemical syntheses. A primary route is the condensation of a silylated, isotopically labeled 5-fluorocytosine (B48100) base with a protected 5'-deoxyribose derivative. The Vorbrüggen glycosylation, a common method for nucleoside synthesis, is frequently employed, utilizing a Lewis acid to catalyze the coupling of the silylated heterocycle with the electrophilic sugar. wikipedia.org

Strategies for Carbon-13 and Nitrogen-15 Labeling at Specific Positions

The site-specific incorporation of stable isotopes is a cornerstone of synthesizing this compound. nih.gov For 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂, the labeling pattern targets the pyrimidine (B1678525) ring of the cytosine moiety.

The common labeling pattern for this compound is 4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoropyrimidin-2(1H)-one-2-¹³C-1,3-¹⁵N₂. synzeal.com This indicates that the carbon atom at position 2 and the nitrogen atoms at positions 1 and 3 of the pyrimidine ring are replaced with their respective heavy isotopes.

The synthesis begins with precursors that already contain the desired isotopes. For instance, Cytosine-¹³C,¹⁵N₂ can be used as a starting material. caymanchem.com This pre-labeled cytosine is then fluorinated and subsequently coupled with the sugar moiety. Alternatively, the pyrimidine ring can be constructed from simpler, isotopically labeled building blocks.

| Isotope | Position in Pyrimidine Ring | Precursor Example |

| ¹³C | 2 | [2-¹³C]Urea |

| ¹⁵N | 1, 3 | [¹⁵N₂, ¹³C]Urea, [¹⁵N]Ammonia |

Precursor Design and Derivatization for Isotopic Fidelity

The design of precursors is critical to ensure the isotopes are incorporated at the correct positions and are retained throughout the synthetic sequence. The stability of the isotopic labels is paramount. Protecting groups are strategically used on the sugar moiety to direct the glycosylation reaction and prevent unwanted side reactions. Acetyl or benzoyl groups are common choices for protecting the hydroxyl functions of the ribose derivative. wikipedia.org

Silylation of the isotopically labeled 5-fluorocytosine, typically with hexamethyldisilazane (B44280) (HMDS), increases its nucleophilicity and solubility in the reaction medium, facilitating a more efficient coupling with the sugar. wikipedia.org The choice of Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-triflate), is also crucial for controlling the reaction's stereoselectivity. rsc.org

Stereochemical Control in Nucleoside Analog Synthesis

Controlling the stereochemistry at the anomeric carbon (C1' of the ribose) is a significant challenge in nucleoside synthesis. The goal is to selectively obtain the β-anomer, which is the naturally occurring configuration in nucleosides. wikipedia.org

Neighboring group participation by a protecting group at the C2' position of the ribose derivative is a key strategy to ensure the formation of the β-anomer. wikipedia.org The protecting group, such as an acetyl group, can form a transient cyclic intermediate that blocks the α-face of the ribose, thereby directing the incoming nucleobase to attack from the β-face.

However, in the synthesis of 2'-deoxynucleosides like 5-Fluoro-5'-deoxycytidine (B12407761), this strategy is not applicable due to the absence of a 2'-hydroxyl group. wikipedia.org Therefore, controlling stereoselectivity can be more challenging. The choice of solvent and Lewis acid can influence the anomeric ratio. In some cases, anomerization reactions can be employed to convert an undesired α-anomer to the desired β-anomer. rsc.org

Analytical Verification of Isotopic Enrichment and Purity in Synthesized Batches

After synthesis, rigorous analytical methods are required to confirm the isotopic enrichment and both the chemical and stereochemical purity of the final product.

Mass Spectrometry (MS) is a primary tool for this purpose. nih.govsilantes.com High-resolution mass spectrometry can precisely determine the molecular weight of the synthesized compound, confirming the incorporation of the ¹³C and ¹⁵N isotopes. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern provides structural confirmation and verifies the position of the isotopic labels. nih.gov

High-Performance Liquid Chromatography (HPLC) is used to assess the chemical purity of the synthesized batch. umich.edu By comparing the retention time of the synthesized compound to a known standard, its purity can be determined. Chiral HPLC methods can be employed to separate and quantify the α and β anomers, thus verifying the stereochemical purity.

The combination of these analytical techniques provides a comprehensive characterization of the synthesized 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂, ensuring it meets the high standards required for its intended applications.

| Analytical Technique | Purpose | Key Information Obtained |

| Mass Spectrometry (MS) | Isotopic Enrichment & Structural Confirmation | Molecular weight, confirmation of isotope incorporation, location of labels through fragmentation. nih.govsilantes.com |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation & Isotopic Verification | Presence and position of ¹³C and ¹⁵N, overall structure, and anomeric configuration. nih.govsilantes.com |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Chemical purity, separation and quantification of stereoisomers (anomers). umich.edu |

Metabolic Pathways and Enzymatic Transformations of 5 Fluoro 5 Deoxycytidine 13c,15n2 in Research Systems

Investigation of 5-Fluoro-5'-deoxycytidine (B12407761) Metabolism in Cellular and Acellular Models

The metabolic fate of 5-Fluoro-5'-deoxycytidine is primarily dictated by a sequence of enzymatic transformations. In research settings, its metabolism has been investigated using various models, including specific cancer cell lines, to elucidate the pathways leading to the formation of active antimetabolites. nih.govnih.gov

Role of Cytidine (B196190) Deaminase in the Biotransformation of 5-Fluoro-5'-deoxycytidine

A pivotal enzyme in the metabolism of 5-Fluoro-5'-deoxycytidine is cytidine deaminase. medchemexpress.comcaymanchem.com This enzyme catalyzes the deamination of 5-Fluoro-5'-deoxycytidine, converting it into 5'-deoxy-5-fluorouridine. medchemexpress.com This conversion step is crucial and often occurs in both liver and tumor tissues. medchemexpress.comcaymanchem.com The activity of cytidine deaminase represents a significant pathway for the catabolism of fluorinated cytidine analogs. nih.gov Research has shown that this enzymatic deamination is a key step that precedes the final conversion to the ultimate active compound, 5-fluorouracil (B62378). medchemexpress.comcaymanchem.com

Deoxycytidine Kinase Activity and Subsequent Phosphorylation Cascades

In addition to deamination, 5-fluoro-2'-deoxycytidine (B1672315) (a related compound) can be metabolized through a pathway initiated by deoxycytidine kinase (dCK). nih.govnih.gov This enzyme phosphorylates the molecule, initiating a cascade that ultimately leads to the formation of active nucleotide forms. nih.gov While 5-Fluoro-5'-deoxycytidine lacks the 2'-hydroxyl group, the study of related analogs highlights the central role of kinase-mediated activation pathways in the metabolism of fluoropyrimidine nucleosides. nih.govnih.gov For instance, 5-fluoro-2'-deoxycytidine is metabolized via sequential reactions catalyzed by deoxycytidine kinase and deoxycytidylate deaminase. nih.gov Certain 5-fluorocytosine (B48100) derivatives have been developed as inhibitors of deoxycytidine kinase, underscoring the enzyme's importance in this metabolic context. nih.gov

Conversion to 5-Fluorouracil and Related Active Metabolites

The metabolic journey of 5-Fluoro-5'-deoxycytidine culminates in its conversion to 5-fluorouracil (5-FU), a well-known inhibitor of DNA synthesis. medchemexpress.comcaymanchem.com Following the initial deamination by cytidine deaminase to form 5'-deoxy-5-fluorouridine, this intermediate is then converted to 5-fluorouracil by the enzyme thymidine (B127349) phosphorylase, which is often found in higher concentrations in tumor tissues. medchemexpress.comcaymanchem.com The cytotoxicity of the parent compound is realized only after this ultimate conversion to 5-fluorouracil. caymanchem.com 5-FU and its subsequent metabolites, such as 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), exert their effects primarily by inhibiting thymidylate synthase, a critical enzyme in DNA replication. nih.govpatsnap.com

Table 1: Key Enzymes and Metabolites in the Transformation of 5-Fluoro-5'-deoxycytidine

| Precursor Compound | Enzyme | Resulting Metabolite |

|---|---|---|

| 5-Fluoro-5'-deoxycytidine | Cytidine Deaminase | 5'-deoxy-5-fluorouridine |

| 5'-deoxy-5-fluorouridine | Thymidine Phosphorylase | 5-Fluorouracil (5-FU) |

| 5-Fluoro-2'-deoxycytidine | Deoxycytidine Kinase | 5-Fluoro-2'-deoxycytidine monophosphate |

| 5-Fluoro-2'-deoxyuridine | Thymidine Kinase | 5-Fluoro-2'-deoxyuridine monophosphate (FdUMP) |

Quantitative Analysis of Enzymatic Reaction Kinetics Using Isotope-Labeled Substrates

The use of stable isotope-labeled compounds like 5-Fluoro-5'-deoxycytidine-13C,15N2 is fundamental for performing quantitative analyses of enzyme kinetics. medchemexpress.comnih.gov By introducing a substrate with a known isotopic enrichment, researchers can use mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to accurately measure the rates of enzymatic reactions. eurisotop.com This approach allows for the precise determination of key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), for enzymes like cytidine deaminase and thymidine phosphorylase. The distinct mass of the isotopically labeled substrate and its metabolites enables their clear separation and quantification from their unlabeled, endogenous counterparts, thereby eliminating background noise and improving the accuracy of kinetic measurements.

Stable Isotope Tracing for Elucidating Metabolic Fluxes and Intermediate Formation

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique for mapping the flow of metabolites through complex biochemical networks. nih.goveurisotop.com Administering 5-Fluoro-5'-deoxycytidine-13C,15N2 to cellular or in vivo models allows for the unambiguous tracking of the labeled carbon and nitrogen atoms as they are incorporated into downstream metabolites. nih.gov This method provides a dynamic view of metabolic fluxes, revealing the relative contributions of different pathways to the formation of active compounds like 5-fluorouracil. springernature.com By analyzing the isotopic enrichment patterns in the intermediates and final products, researchers can construct detailed maps of metabolic transformations and identify previously unknown or unquantified metabolic routes. nih.goveurisotop.com This approach is crucial for understanding how metabolic networks are structured and regulated in both normal and diseased states. springernature.comisotope.com

Molecular Mechanisms of Action in Cellular Biochemistry

Interference with Deoxynucleotide Biosynthesis by 5-Fluoro-5'-deoxycytidine (B12407761) Metabolites

A primary mechanism of action for 5-Fluoro-5'-deoxycytidine is the disruption of deoxynucleotide synthesis, a process essential for DNA replication and repair. This interference is mediated by its metabolic conversion to fluorinated analogues of natural pyrimidine (B1678525) nucleotides.

Potent Inhibition of Thymidylate Synthase by 5-Fluoro-2'-deoxyuridylate (FdUMP)

Following cellular uptake, 5-Fluoro-5'-deoxycytidine is metabolized to 5-fluoro-2'-deoxyuridylate (FdUMP). This metabolite is a powerful, mechanism-based inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine (B127349). researchgate.netspandidos-publications.com TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate (CH2THF) as the methyl donor. researchgate.net

FdUMP acts as a suicide inhibitor by binding to the nucleotide-binding site of TS. spandidos-publications.com This binding facilitates the formation of a stable, covalent ternary complex that includes the enzyme, FdUMP, and the cofactor CH2THF. researchgate.netacs.org This complex effectively blocks the normal substrate, dUMP, from accessing the enzyme's active site, thereby halting dTMP synthesis. researchgate.net The formation of this inhibitory complex is highly stable, rendering the enzyme inactive and leading to what is known as a "thymineless state" within the cell. nih.govnih.gov

Impact on Deoxynucleotide Triphosphate Pools and DNA Replication Dynamics

The potent inhibition of thymidylate synthase by FdUMP has profound consequences on the cellular pools of deoxynucleotide triphosphates (dNTPs), which are the building blocks for DNA synthesis. biologists.com The block in dTMP production leads to a severe depletion of the deoxythymidine triphosphate (dTTP) pool. researchgate.netnih.gov This depletion creates a significant imbalance among the four dNTPs required for DNA replication. researchgate.net

This dNTP pool imbalance is characterized by low levels of dTTP and dGTP, and a corresponding increase in dATP and dCTP levels. nih.govnih.gov Such imbalances are known to induce replication stress, causing DNA replication forks to stall and potentially collapse, leading to DNA double-strand breaks. nih.govembopress.orgembopress.org The scarcity of dTTP can trigger a cascade of events that culminates in cell cycle arrest and apoptosis. nih.gov

| dNTP Pool Component | Effect of TS Inhibition | Consequence for DNA Replication |

| dTTP | Severe Depletion | Halts DNA synthesis, induces replication stress |

| dGTP | Depletion | Contributes to dNTP imbalance, stalls replication |

| dATP | Increase | Exacerbates dNTP pool imbalance |

| dCTP | Increase | Exacerbates dNTP pool imbalance |

| dUTP | Accumulation | Can be misincorporated into DNA, leading to damage |

Disruption of RNA Processing and Function via 5-Fluorouridine Triphosphate (FUTP) Incorporation

In addition to its effects on DNA synthesis, 5-Fluoro-5'-deoxycytidine also impacts RNA metabolism. Through a series of metabolic conversions, it can be transformed into 5-fluorouridine triphosphate (FUTP). This metabolite structurally mimics the natural nucleotide uridine triphosphate (UTP) and can be mistakenly incorporated into various RNA molecules by RNA polymerases.

DNA Methyltransferase Inhibition Through Genomic Incorporation of 5-Fluoro-5'-deoxycytidine

A distinct and crucial mechanism of action for 5-Fluoro-5'-deoxycytidine involves its direct incorporation into the DNA backbone. After being phosphorylated to its triphosphate form, 5-fluoro-2'-deoxycytidine (B1672315) triphosphate (FdCTP), it can be utilized by DNA polymerases during replication and incorporated into the genomic DNA in place of deoxycytidine.

Formation of Covalent Trapping Adducts with DNA Methyltransferases

Once incorporated into DNA, the 5-fluoro-cytosine base becomes a target for DNA methyltransferases (DNMTs). These enzymes are responsible for establishing and maintaining DNA methylation patterns, a key epigenetic mark. researchgate.net The catalytic mechanism of DNMTs involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of the cytosine ring. glenresearch.comresearchgate.net

In the case of a 5-fluorocytosine (B48100) residue, the presence of the highly electronegative fluorine atom at the C5 position prevents the resolution of the transient covalent intermediate formed between the enzyme and the DNA. glenresearch.com This results in the irreversible trapping of the DNMT enzyme in a covalent complex with the DNA. nih.gov This process effectively sequesters and leads to the degradation of DNMTs, particularly the maintenance methyltransferase DNMT1. nih.govnih.gov

Epigenetic Modulations at the Chromatin Level and Gene Expression Profiling

The trapping and subsequent depletion of active DNMTs lead to a progressive and passive demethylation of the genome as cells divide. researchgate.net DNA methylation, particularly in promoter CpG islands, is a primary mechanism for silencing gene expression, including that of tumor suppressor genes (TSGs). nih.gov

The inhibition of DNA methylation can reverse this epigenetic silencing, leading to the re-expression of previously silenced TSGs. nih.govaacrjournals.org Research has demonstrated that treatment with 5-Fluoro-5'-deoxycytidine can reactivate the expression of key TSGs, such as those in the INK4a/ARF and CIP/KIP families, by reducing DNMT1 expression and demethylating their promoter regions. brieflands.comnih.gov This epigenetic reprogramming alters the cellular gene expression profile, which can restore critical cell cycle checkpoints and apoptotic pathways, ultimately inhibiting cancer cell growth. nih.govbrieflands.com

| Gene/Family | Function | Effect of FdCyd Treatment |

| DNMT1 | Maintenance DNA methylation | Expression decreased, enzyme trapped |

| p16INK4a | Tumor Suppressor (Cell Cycle Arrest) | Expression increased/reactivated |

| p14ARF | Tumor Suppressor (p53 activation) | Expression increased/reactivated |

| p15INK4b | Tumor Suppressor (Cell Cycle Arrest) | Expression increased/reactivated |

| p21CIP1 | Tumor Suppressor (Cell Cycle Arrest) | Expression increased/reactivated |

| RASSF1A | Tumor Suppressor | Expression increased/reactivated aacrjournals.org |

Induction of Cellular Responses Related to DNA Integrity and Repair Pathways

The incorporation of 5-Fluoro-5'-deoxycytidine, an analogue of deoxycytidine, into the cellular machinery initiates a cascade of events that significantly impact DNA integrity and activate complex repair pathways. nih.govnih.gov As a DNA methylation inhibitor, its primary mechanism involves being integrated into chromatin, where the fluorine atom at the 5C site of the cytidine (B196190) ring prevents the addition of a methyl group. nih.gov This inhibition of DNA methylation can lead to the re-expression of tumor suppressor genes. However, a significant aspect of its cytotoxic effect stems from the induction of a robust DNA damage response. nih.govnih.gov

Research has demonstrated that treatment with 5-Fluoro-5'-deoxycytidine leads to discernible DNA damage. nih.gov Studies utilizing alkaline comet assays have shown that cells treated with this compound exhibit DNA breaks. nih.gov This damage triggers a cellular response aimed at preserving genomic stability, primarily through the activation of the DNA damage response (DDR) pathway. nih.govnih.gov The activation of this pathway is a critical component of the compound's mechanism of action, leading to cell cycle arrest and, in many cases, apoptosis. nih.govbrieflands.come-century.us

Key signaling pathways, including the p53 signaling pathway, are activated in response to the DNA damage induced by 5-Fluoro-5'-deoxycytidine. nih.gov This activation is a direct consequence of the cellular recognition of DNA lesions. Furthermore, the compound's influence extends to the modulation of gene expression, with a notable upregulation of genes involved in DNA repair and cell cycle control. nih.gov

Activation of DNA Damage Signaling

Upon integration into DNA, 5-Fluoro-5'-deoxycytidine creates sites that are recognized by the cell's DNA surveillance machinery as damage. This leads to the activation of key sensor kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which are central to amplifying the DNA damage repair signal. nih.gov The activation of these kinases initiates a signaling cascade that coordinates DNA repair, cell cycle checkpoint activation, and apoptosis.

Experimental evidence shows that inhibition of ATM and ATR kinases can abrogate the cell cycle arrest induced by 5-Fluoro-5'-deoxycytidine, confirming the critical role of the DDR pathway in mediating the compound's effects. nih.gov

Impact on Cell Cycle Checkpoints

A significant cellular response to the DNA damage induced by 5-Fluoro-5'-deoxycytidine is the activation of cell cycle checkpoints. Research on human colon cancer cell lines (HCT116) has shown that treatment with this compound leads to cell cycle arrest at the G2/M phase. nih.gov This checkpoint activation prevents cells with damaged DNA from proceeding through mitosis, thus avoiding the propagation of genomic instability.

The table below summarizes the observed effects of 5-Fluoro-5'-deoxycytidine on cell cycle progression in HCT116 cells.

| Parameter | Observation | Reference |

| Cell Cycle Phase Arrest | G2/M Checkpoint | nih.gov |

| Mediating Pathway | DNA Damage Response Pathway | nih.gov |

Induction of Apoptosis

In addition to cell cycle arrest, the accumulation of DNA damage beyond the cell's repair capacity can trigger programmed cell death, or apoptosis. 5-Fluoro-5'-deoxycytidine has been shown to induce apoptosis in various cancer cell lines. brieflands.comssu.ac.irbohrium.comresearchgate.net This apoptotic response is often mediated through the intrinsic pathway, which involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. ssu.ac.ir

The following table presents data on the apoptotic effect of 5-Fluoro-5'-deoxycytidine on different cancer cell lines.

| Cell Line | Effect | Key Findings | Reference |

| HCT-116 (Colon Cancer) | Induction of Apoptosis | Significant increase in apoptotic cells. | brieflands.combohrium.comresearchgate.net |

| AsPC-1 (Pancreatic Cancer) | Induction of Apoptosis | Time-dependent increase in apoptotic cells. | ssu.ac.ir |

| LCL-PI 11 (Hepatocellular Carcinoma) | Induction of Apoptosis | Time-dependent increase in apoptotic cells. | ssu.ac.ir |

Modulation of DNA Repair and Related Gene Expression

The cellular response to 5-Fluoro-5'-deoxycytidine also involves significant alterations in the expression of genes related to DNA repair and cell cycle regulation. As an inhibitor of DNA methylation, the compound can lead to the re-activation of silenced tumor suppressor genes. brieflands.com Genome-wide RNA sequencing of cells treated with 5-Fluoro-5'-deoxycytidine has revealed changes in the expression of numerous genes involved in pathways such as nucleotide excision repair and DNA replication. nih.gov

Specifically, the expression of cyclin-dependent kinase inhibitors (CKIs) from the CIP/KIP family (e.g., p21CIP1, p27KIP1) and the INK4 family (e.g., p14ARF, p15INK4b, p16INK4a) has been shown to increase following treatment, contributing to cell cycle arrest. brieflands.combohrium.comresearchgate.net

The interactive table below details the changes in gene expression in HCT-116 cells following treatment with 5-Fluoro-5'-deoxycytidine.

| Gene Family | Specific Genes | Change in Expression | Consequence | Reference |

| CIP/KIP | p21CIP1, p27KIP1, p57KIP2 | Increased | Cell Cycle Arrest | brieflands.combohrium.comresearchgate.net |

| INK4a/ARF | p14ARF, p15INK4b, p16INK4a | Increased | Cell Cycle Arrest | brieflands.combohrium.comresearchgate.net |

| DNA Methyltransferases | DNMT1 | Decreased | Inhibition of DNA Methylation | brieflands.combohrium.comresearchgate.net |

Advanced Analytical Methodologies for the Study of 5 Fluoro 5 Deoxycytidine 13c,15n2 and Its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Quantification and Tracing

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the sensitive and specific quantification of nucleoside analogs like 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂ and its metabolites in complex biological matrices. nih.govnih.govprotocols.io This powerful combination allows for the separation of analytes from endogenous interferences followed by their unambiguous detection and quantification based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov

Development and Validation of LC-MS/MS Methods for Nucleoside and Nucleotide Analogs

The development of robust LC-MS/MS methods for nucleoside analogs involves a systematic process of optimization and validation to ensure reliable and accurate results. nih.govjneonatalsurg.com Key aspects of method development include the selection of an appropriate chromatographic column and mobile phase to achieve optimal separation, and the fine-tuning of mass spectrometer parameters to maximize sensitivity and specificity. nih.govprotocols.io

A critical step is the validation of the method, which is performed according to established guidelines to demonstrate its suitability for its intended purpose. nih.govjneonatalsurg.comyoutube.com This process typically assesses several performance characteristics:

Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range. nih.govnih.gov

Accuracy: The closeness of the measured concentration to the true value. nih.govjneonatalsurg.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes both intra-run and inter-run precision. nih.govjneonatalsurg.comyoutube.com

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.govjneonatalsurg.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. nih.govnih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. jneonatalsurg.com

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. nih.govjneonatalsurg.com

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. jneonatalsurg.comnih.gov

For instance, a common approach for sample preparation involves protein precipitation with an organic solvent like acetonitrile (B52724), which may also contain a stable isotope-labeled internal standard to correct for variability during sample processing and analysis. nih.gov Chromatographic separation can be achieved using various column chemistries, such as C18 or hydrophilic interaction liquid chromatography (HILIC), depending on the polarity of the analytes. nih.govsigmaaldrich.com HILIC is particularly useful for highly hydrophilic compounds like nucleosides. nih.gov

Application of Isotope Dilution Mass Spectrometry for Metabolite Profiling

Isotope dilution mass spectrometry (IDMS) is a highly accurate technique for the quantification of metabolites. nih.govacs.org This method involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂) to the sample. acs.orgosti.gov The isotopically labeled compound serves as an ideal internal standard because it has nearly identical physicochemical properties to the endogenous analyte, and thus experiences the same extraction efficiency, chromatographic retention, and ionization response. acs.orgosti.gov

By measuring the ratio of the unlabeled analyte to the labeled internal standard, precise and accurate quantification can be achieved, effectively correcting for sample loss during preparation and variations in instrument response. nih.govnih.gov This approach is particularly valuable for comprehensive metabolite profiling, where numerous analytes are measured simultaneously. nih.govacs.org The use of uniformly ¹³C-labeled standards, for example, can aid in the identification and quantification of a wide range of intracellular metabolites. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of molecules and for studying their dynamic properties in solution. nih.govhyphadiscovery.com For a compound like 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂, which is enriched with NMR-active isotopes, this technique offers unparalleled insights into its three-dimensional structure and interactions with biological macromolecules. nih.govckisotopes.com

Utilizing ¹³C and ¹⁵N NMR for Probing Molecular Interactions and Conformations

The incorporation of ¹³C and ¹⁵N isotopes into 5-Fluoro-5'-deoxycytidine (B12407761) significantly enhances the power of NMR spectroscopy. ckisotopes.comethz.ch These isotopes, which have a nuclear spin of ½, provide a wealth of information through various NMR experiments.

¹⁵N NMR: Offers insights into the nitrogen-containing pyrimidine (B1678525) ring. ¹⁵N chemical shifts are highly sensitive to hydrogen bonding and protonation states, making this technique valuable for studying interactions with enzymes or nucleic acids. researchgate.net

By analyzing the chemical shifts, coupling constants (J-couplings), and nuclear Overhauser effects (NOEs), a detailed three-dimensional structure of the molecule can be determined. Furthermore, changes in these NMR parameters upon binding to a target macromolecule can reveal the specific sites of interaction and the conformational changes that occur upon complex formation. iaea.org The presence of the ¹⁹F nucleus also provides a sensitive probe for structural and interaction studies. nih.govjeolusa.comyoutube.com

Isotope-Edited and Isotope-Filtered NMR Experiments for Complex Biological Systems

Studying the interactions of 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂ within a complex biological system, such as a cell lysate or in the presence of a large protein, presents significant challenges due to spectral overlap and broad lines. nih.govnih.gov Isotope-edited and isotope-filtered NMR experiments are powerful techniques designed to overcome these challenges. nih.govnih.govchemistry.or.jp

Isotope-Edited NMR: These experiments are designed to specifically detect signals from the isotopically labeled molecule (e.g., the ¹³C- and ¹⁵N-labeled nucleoside) while suppressing the signals from the unlabeled biological macromolecules. nih.govnih.gov This is achieved by using specific radiofrequency pulses that only excite the labeled nuclei. This spectral simplification allows for the direct observation of the ligand's NMR signals even when it is bound to a large protein. nih.goviaea.org

Isotope-Filtered NMR: Conversely, these experiments filter out the signals from the isotopically labeled molecule, allowing for the observation of the signals from the unlabeled binding partner. By comparing the spectra with and without the filter, one can identify the specific protons or carbons of the macromolecule that are in close proximity to the bound ligand. nih.gov

These techniques are crucial for mapping the binding site and understanding the structural basis of molecular recognition in complex biological environments. nih.goviaea.orgchemistry.or.jp

High-Performance Liquid Chromatography (HPLC) for Separation and Fractionation of Metabolites

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used for the separation, identification, and purification of individual components from a mixture. nih.govnih.gov In the context of studying 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂, HPLC is essential for separating the parent compound from its various metabolites that may be formed within a biological system. nih.govnih.gov

The separation is based on the differential partitioning of the analytes between a stationary phase (the column) and a mobile phase (the solvent). nih.gov For nucleosides and their metabolites, which are often polar, reversed-phase HPLC is a commonly used mode. nih.govnih.gov In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. To enhance the retention and separation of highly polar compounds, ion-pairing agents can be added to the mobile phase. nih.gov

The development of an HPLC method for metabolite separation involves optimizing several parameters:

Column Chemistry: Selecting the appropriate stationary phase (e.g., C18, C8, phenyl) to achieve the desired selectivity. nih.gov

Mobile Phase Composition: Adjusting the ratio of aqueous and organic solvents (e.g., water and acetonitrile or methanol) to control the elution strength. sigmaaldrich.comnih.gov

Gradient Elution: A programmed change in the mobile phase composition during the run to effectively separate a complex mixture of metabolites with a wide range of polarities. sigmaaldrich.com

Flow Rate and Temperature: Optimizing these parameters can improve resolution and reduce analysis time. sigmaaldrich.com

Once separated by HPLC, the fractions containing the individual metabolites can be collected for further analysis by other techniques, such as mass spectrometry or NMR, for their definitive identification and structural characterization. nih.gov

Integration of Multi-Omics Approaches with Isotope Tracing for Systems-Level Understanding

A comprehensive understanding of the metabolic fate and impact of 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂ necessitates a systems-level approach. The integration of various "omics" disciplines—namely metabolomics, proteomics, and transcriptomics—with stable isotope tracing provides a powerful platform for elucidating the intricate molecular networks affected by this compound and its metabolites. This integrated strategy, often referred to as Stable Isotope-Resolved Metabolomics (SIRM), allows researchers to move beyond static snapshots of cellular components to a dynamic view of metabolic fluxes and their regulation. nih.govuky.edu

The core principle of this integrated approach involves introducing 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂ into a biological system, such as cancer cell lines, animal models, or even clinical studies with patients. nih.govnih.gov The incorporated ¹³C and ¹⁵N atoms act as tracers, allowing for the unambiguous identification and quantification of the compound and its downstream metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. uky.edu By simultaneously analyzing the transcriptome (the complete set of RNA transcripts) and the proteome (the entire complement of proteins), a more complete picture of the cellular response can be constructed. nih.gov

Detailed Research Findings from Integrated Multi-Omics Studies

While specific multi-omics studies focusing exclusively on 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂ are emerging, the principles are well-established from research on its parent drug, capecitabine, and its ultimate active metabolite, 5-fluorouracil (B62378) (5-FU). These studies have provided a framework for how such investigations would be conducted and the nature of the expected findings.

For instance, in studies of 5-FU resistance in colorectal cancer cell lines, multi-omics approaches have revealed significant alterations in several key cellular pathways. nih.gov Isotope tracing with ¹³C-labeled glucose or ¹⁵N-labeled glutamine in conjunction with proteomic and metabolomic analyses has demonstrated a metabolic shift towards glycolysis and changes in the tricarboxylic acid (TCA) cycle in resistant cells. nih.gov These findings suggest that cancer cells can rewire their central carbon metabolism to survive the therapeutic challenge posed by fluoropyrimidines.

The integration of transcriptomics and proteomics has also been crucial in identifying the molecular mechanisms underlying drug resistance. nih.gov For example, an upregulation of proteins involved in the heat shock response and the extracellular matrix has been observed in 5-FU resistant cells, indicating a multifaceted defense mechanism that includes enhanced protein folding capacity and a physical barrier to drug penetration. nih.gov

A hypothetical integrated multi-omics study using 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂ in a cancer cell line model could yield data similar to that presented in the tables below. These tables illustrate the types of quantitative data that can be generated and how they contribute to a systems-level understanding of the drug's mechanism of action and potential resistance pathways.

Table 1: Hypothetical Metabolite Labeling from 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂ in Sensitive vs. Resistant Cancer Cells

| Metabolite | Isotopic Enrichment (%) - Sensitive Cells | Isotopic Enrichment (%) - Resistant Cells | Implied Pathway Alteration in Resistant Cells |

| 5-Fluoro-5'-deoxyuridine (5'-DFUR) | 85.2 ± 4.1 | 45.7 ± 3.5 | Decreased cytidine (B196190) deaminase activity |

| 5-Fluorouracil (5-FU) | 70.5 ± 5.3 | 25.1 ± 2.9 | Reduced thymidine (B127349) phosphorylase activity |

| Fluorodeoxyuridine monophosphate (FdUMP) | 55.8 ± 3.9 | 15.3 ± 2.1 | Impaired 5-FU activation pathway |

| Dihydrofluorouracil (DHFU) | 10.3 ± 1.8 | 40.6 ± 3.2 | Increased 5-FU catabolism via dihydropyrimidine (B8664642) dehydrogenase (DPD) |

This interactive table demonstrates how stable isotope tracing can quantify the flow of metabolites through the fluoropyrimidine pathway and highlight differences between drug-sensitive and drug-resistant states.

Table 2: Integrated Transcriptomic and Proteomic Changes in Response to 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂ Treatment

| Gene/Protein | Fold Change (Transcriptomics - mRNA) | Fold Change (Proteomics - Protein) | Associated Pathway | Biological Implication |

| TYMS (Thymidylate Synthase) | 1.2 | 0.8 | Pyrimidine metabolism | Target enzyme of 5-FU; complex regulation |

| DPYD (Dihydropyrimidine Dehydrogenase) | 3.5 | 3.1 | 5-FU catabolism | Increased drug inactivation in resistant cells |

| CDA (Cytidine Deaminase) | 0.6 | 0.7 | 5-FU activation | Decreased conversion of 5-Fluoro-5'-deoxycytidine |

| HSP90 (Heat Shock Protein 90) | 2.8 | 2.5 | Protein folding | Cellular stress response, promoting survival |

| COL1A1 (Collagen Type I Alpha 1 Chain) | 4.1 | 3.8 | Extracellular matrix organization | Physical barrier to drug uptake |

This interactive table illustrates the correlation (or lack thereof) between changes in gene expression and protein abundance, providing insights into transcriptional and post-transcriptional regulation in response to drug treatment. The modest correlation between transcriptomic and proteomic data in some studies highlights the importance of post-transcriptional regulatory mechanisms. grafiati.com

By combining these datasets, researchers can construct detailed models of how cancer cells metabolize 5-Fluoro-5'-deoxycytidine and how resistance mechanisms emerge. For example, the reduced labeling of active metabolites like FdUMP, coupled with the upregulation of catabolic enzymes like DPYD at both the mRNA and protein levels, would strongly indicate that enhanced drug clearance is a key resistance strategy. nih.govnih.gov

Furthermore, the integration of these omics layers can uncover novel therapeutic targets. If a particular signaling pathway is consistently activated in resistant cells across multiple omics datasets, it may represent a viable target for combination therapy to overcome resistance. The use of stable isotope tracers like 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂ is indispensable in this context, as it provides the crucial functional data on metabolic flux that links the changes observed in the transcriptome and proteome to the actual metabolic phenotype of the cell. nih.gov

Research Applications and Experimental Model Systems

In Vitro Enzymological Studies Utilizing 5-Fluoro-5'-deoxycytidine-13C,15N2

The stable isotope-labeled version of 5-Fluoro-5'-deoxycytidine (B12407761) is instrumental in dissecting the interactions between nucleoside analogs and the enzymes that metabolize them.

The metabolism of the non-labeled analog, 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd), has been shown to proceed through two primary pathways. One pathway involves the sequential action of deoxycytidine kinase and deoxycytidylate deaminase, while the second involves cytidine (B196190) deaminase and thymidine (B127349) kinase. nih.gov The ultimate product of these pathways is 5-fluoro-2'-deoxyuridylate, a powerful inhibitor of thymidylate synthetase. nih.gov The use of isotopically labeled FdCyd in such studies would enable precise measurement of the flux through each pathway by techniques like mass spectrometry.

Studies on related fluorinated nucleosides have further illuminated the enzymatic landscape. For instance, the metabolism of β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves deamination of its monophosphate form, followed by phosphorylation steps catalyzed by cellular UMP-CMP kinase and nucleoside diphosphate (B83284) kinase. nih.gov

FdCyd is recognized as a mechanism-based inhibitor of DNA methyltransferases (DNMTs). medchemexpress.comsigmaaldrich.com It forms a covalent bond with a cysteine residue in the active site of the enzyme. sigmaaldrich.com The isotopically labeled compound can be used to trace the formation of this covalent complex and to quantify the extent of enzyme inactivation.

Furthermore, FdCyd is a known DNA methyltransferase (DNMT) inhibitor. medchemexpress.commedchemexpress.cnselleckchem.com Co-administration with tetrahydrouridine (B1681287) (THU), a cytidine deaminase inhibitor, can prevent the rapid metabolism of FdCyd, thereby enhancing its inhibitory effect on DNMTs. nih.govnih.gov The stability and interaction of FdCyd and THU have been studied in vitro, showing that their combination in solution does not negatively impact the stability of either compound. nih.gov

| Enzyme | Role in 5-Fluoro-5'-deoxycytidine Metabolism |

| Deoxycytidine Kinase | Catalyzes the initial phosphorylation of FdCyd. nih.gov |

| Deoxycytidylate Deaminase | Acts on the monophosphate form in one of the metabolic pathways. nih.gov |

| Cytidine Deaminase | Responsible for the deamination of FdCyd to 5-fluoro-2'-deoxyuridine (B1346552). nih.gov |

| Thymidine Kinase | Involved in the phosphorylation of 5-fluoro-2'-deoxyuridine. nih.gov |

| DNA Methyltransferases (DNMTs) | Target of inhibition by FdCyd. medchemexpress.comsigmaaldrich.com |

Cellular Research Models for Investigating 5-Fluoro-5'-deoxycytidine-13C,15N2 Biochemistry

Cell-based assays are crucial for understanding how this compound behaves in a living system, from its entry into the cell to its ultimate metabolic fate.

In cellular models, such as the human breast carcinoma cell line MCF-7, the metabolism of FdCyd has been extensively studied. nih.gov It is known to be a potent inhibitor of cell growth in various tissue culture cell lines. nih.gov The primary cytotoxic effect is attributed to the inhibition of thymidylate synthetase. nih.gov

The activation of FdCyd within the cell leads to the formation of 5-fluoro-2'-deoxyuridylate. nih.gov Studies in S-49 mutant cell lines with specific enzyme deficiencies have helped to delineate the metabolic pathways involved. nih.gov Furthermore, FdCyd has been shown to induce G2/M phase cell cycle arrest in HCT116 cells by activating the DNA damage response pathway. medchemexpress.commedchemexpress.cn

A key aspect of FdCyd's mechanism of action is its incorporation into nucleic acids. Research has demonstrated the internucleotide incorporation of FdCyd into the DNA of MCF-7 cells. nih.gov Additionally, following treatment with FdCyd, residues of 5-fluorouracil (B62378) (FUra) have been detected in both the DNA and RNA of these cells. nih.gov

The use of inhibitors for cytidine and deoxycytidylate deaminase has been shown to increase the extent of FdCyd incorporation into DNA. nih.gov This suggests that by blocking its degradation, more of the analog is available for anabolic processes. The ability of FdCyd to be incorporated into DNA distinguishes its effects from those of other fluoropyrimidines like FUra and 5-fluorodeoxyuridine (FdUrd). nih.gov It has also been observed that FdCyd can inhibit the postsynthetic methylation of DNA. nih.gov

| Cell Line | Key Findings Related to 5-Fluoro-5'-deoxycytidine |

| MCF-7 | Demonstration of FdCyd incorporation into DNA and subsequent detection of FUra in both DNA and RNA. nih.gov Inhibition of postsynthetic DNA methylation. nih.gov |

| S-49 | Used to elucidate the two primary metabolic pathways of FdCyd. nih.gov |

| HCT-116 | FdCyd induces G2/M phase arrest through the DNA damage response pathway. medchemexpress.commedchemexpress.cn |

Preclinical Research Models for Exploring Biochemical Effects (Excluding Clinical Outcomes)

Animal models provide a platform to study the biochemical effects of 5-Fluoro-5'-deoxycytidine in a whole-organism context, bridging the gap between in vitro findings and potential clinical applications. In vivo, FdCyd is rapidly converted to 5-fluoro-2'-deoxyuridine, 5-fluorouracil, and 5-fluorouridine. medchemexpress.com

Preclinical studies have evaluated FdCyd in various tumor models, including pediatric brain tumors. nih.gov These studies have shown that FdCyd can markedly reduce the proliferation of brain tumor cells in vitro at nanomolar concentrations. nih.gov The co-administration of THU is often employed in these models to prevent the rapid metabolism of FdCyd by cytidine deaminase, an enzyme responsible for its catabolism in animals. nih.govnih.gov This combination allows for a more sustained exposure to the active compound. Detailed pharmacokinetic studies in mice have been conducted to optimize dosing and scheduling for preclinical efficacy trials. nih.gov These studies confirmed that systemically administered FdCyd could achieve concentrations in brain tumors sufficient to inhibit tumor cell proliferation. nih.gov

Investigation of Nucleoside Metabolism and Epigenetic Dynamics in Animal Models (Focus on molecular biology)

While specific studies detailing the use of 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂ in animal models for the primary purpose of elucidating nucleoside metabolism and epigenetic dynamics are not extensively documented in publicly available literature, its application can be inferred from the well-established principles of stable isotope tracing and the known biological activities of its non-labeled counterpart, 5-fluoro-2'-deoxycytidine (FdCyd).

Stable isotope labeling in animal models, such as mice, is a powerful technique for monitoring the metabolic fate of compounds in vivo. nih.govfrontiersin.org By introducing a labeled compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high specificity and sensitivity using mass spectrometry-based methods. f1000research.com In the context of 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂, its administration to animal models would enable the precise tracing of its conversion to downstream metabolites. This is particularly relevant as 5-Fluoro-5'-deoxycytidine is an intermediate in the metabolic activation of the chemotherapeutic agent Capecitabine. nih.govlumiprobe.com The heavy isotopes act as a "tag" that allows for the differentiation of the administered compound and its metabolites from the endogenous pool of nucleosides.

The study of the unlabeled analog, 5-fluoro-2'-deoxycytidine, has shown that it undergoes enzymatic conversion. nih.gov Key enzymes involved in its metabolism include deoxycytidine kinase and cytidine deaminase. nih.gov The use of the ¹³C and ¹⁵N labeled version would allow for a more detailed investigation of these metabolic pathways in a whole-organism context, providing quantitative data on the flux through different enzymatic reactions under various physiological or pathological conditions.

Furthermore, 5-fluoro-2'-deoxycytidine is recognized as a mechanism-based inhibitor of DNA methyltransferases (DNMTs). lgcstandards.comisotope.com These enzymes are crucial for establishing and maintaining DNA methylation patterns, a key epigenetic modification that regulates gene expression. Inhibition of DNMTs can lead to the reactivation of tumor suppressor genes, making it a target for cancer therapy. brieflands.com By using 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂, researchers could potentially track the incorporation of the fluorinated nucleoside into the DNA of animal tissues. The stable isotope label would facilitate the sensitive detection of these modified DNA adducts, providing direct evidence of target engagement and allowing for the correlation of DNA incorporation levels with changes in DNA methylation patterns and gene expression profiles. Such studies are fundamental to understanding the molecular mechanisms of action and for optimizing therapeutic strategies involving DNMT inhibitors.

Development of Biochemical Assays and Biomarkers Based on Isotope-Labeled Standards

The primary and most well-documented application of 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂ is in the development and validation of biochemical assays, where it serves as an ideal internal standard. vulcanchem.comacanthusresearch.com Internal standards are essential for accurate and precise quantification in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), which is a cornerstone technique in modern bioanalysis. nih.gov

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry because they share nearly identical physicochemical properties with the analyte of interest. acanthusresearch.com This includes their extraction recovery, ionization efficiency, and chromatographic retention time. The key difference is their mass, which allows the mass spectrometer to distinguish between the analyte and the internal standard. vulcanchem.com By adding a known amount of 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂ to a biological sample (such as plasma or tissue homogenate) at the beginning of the sample preparation process, any variability or loss of the analyte during extraction and analysis can be corrected for, leading to highly reliable and reproducible results. nih.govacanthusresearch.com

The development of robust biochemical assays for quantifying nucleoside analogs and their metabolites is crucial for pharmacokinetic and pharmacodynamic studies. For instance, in the clinical use of Capecitabine, monitoring the levels of its metabolites, including 5-Fluoro-5'-deoxycytidine, is important for understanding its therapeutic efficacy and potential toxicity. Assays using 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂ as an internal standard enable the precise measurement of the unlabeled metabolite in patient samples.

The use of this stable isotope-labeled standard is also integral to the discovery and validation of biomarkers. For example, the levels of 5-Fluoro-5'-deoxycytidine in tumor tissue could serve as a biomarker for the activity of enzymes that convert Capecitabine into its active forms. A reliable assay, validated using 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂, would be a prerequisite for establishing such a biomarker.

Below is an interactive table summarizing the key characteristics and applications of 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂ in biochemical assays.

| Property | Description | Relevance in Biochemical Assays |

| Isotopic Labeling | Contains stable isotopes ¹³C and ¹⁵N. lgcstandards.com | Allows for mass-based differentiation from the unlabeled analyte in mass spectrometry. vulcanchem.com |

| Chemical Identity | Chemically identical to the endogenous or therapeutic compound. acanthusresearch.com | Ensures co-elution in chromatography and similar behavior during sample preparation and ionization, correcting for matrix effects and analyte loss. nih.gov |

| Purity | Typically available in high purity (>95%). lgcstandards.com | High purity is essential for accurate quantification and to avoid interference from impurities. |

| Application | Internal standard for quantitative LC-MS/MS assays. vulcanchem.com | Enables the development of sensitive, specific, and reproducible methods for measuring nucleoside analogs in biological matrices. |

Future Directions and Emerging Research Avenues

Advancements in Isotope Labeling Technologies for Novel Nucleoside Probes

The synthesis of complex molecules like 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂ is made possible by sophisticated isotope labeling technologies. Future advancements in this area are critical for developing even more precise and versatile nucleoside probes. Current methods for creating stable isotope-labeled nucleic acids include metabolic labeling, chemical synthesis, and enzymatic approaches. silantes.com

Metabolic labeling involves feeding organisms or cells with ¹³C- or ¹⁵N-enriched precursors, which are then incorporated into biomolecules. nih.gov For more targeted labeling, chemical synthesis using phosphoramidite (B1245037) chemistry allows for the site-specific incorporation of isotopes. silantes.com This method is particularly valuable for creating custom oligonucleotides with defined isotopic signatures. silantes.com Additionally, chemoenzymatic methods, which combine the specificity of enzymes with the flexibility of chemical synthesis, offer an efficient pathway to produce labeled nucleoside triphosphates. nih.gov

Emerging technologies focus on increasing the efficiency, reducing the cost, and expanding the variety of available labeled precursors. cea.fr For instance, innovations in solid-phase synthesis and the development of new enzymatic pathways could enable the creation of nucleosides with novel isotopic patterns, allowing researchers to probe different aspects of nucleic acid structure and function. silantes.comnih.gov The development of nanoparticles as carriers for isotopes is also a promising area, potentially simplifying the labeling of fragile biological molecules. cea.fr

Table 2: Isotope Labeling Methodologies for Nucleoside Analogs

| Labeling Technology | Description | Key Advantages |

|---|---|---|

| Metabolic Labeling | Incorporation of stable isotopes from labeled precursors into molecules within living cells or organisms. silantes.comnih.gov | Provides insights into metabolic pathways and flux in a natural biological context. silantes.com |

| Chemical Synthesis | Solid-phase synthesis (e.g., phosphoramidite chemistry) to incorporate labeled atoms at specific positions. silantes.com | High degree of control over the position of the label, allowing for site-specific studies. silantes.com |

| Chemoenzymatic Synthesis | A hybrid approach using enzymes to perform specific steps in the synthesis of a labeled molecule. nih.gov | Combines the specificity of enzymes with the versatility of chemical synthesis for efficient production. nih.gov |

| PCR Amplification | Use of labeled deoxynucleoside triphosphates (dNTPs) in Polymerase Chain Reaction to produce labeled DNA strands. silantes.com | Allows for the generation of DNA molecules with defined isotopic signatures. silantes.com |

Computational Modeling and Simulation of 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂ Interactions with Biomolecules

Computational methods are becoming indispensable tools for understanding how nucleoside analogs like 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂ interact with their biological targets. While specific simulations for this isotopologue are not yet widely published, the methodologies are well-established for similar molecules. Techniques such as molecular docking, quantum mechanics/molecular mechanics (QM/MM), and molecular dynamics (MD) simulations can provide atomic-level insights into these interactions.

Molecular docking could predict the binding orientation and affinity of 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂ or its metabolites to enzymes involved in its activation pathway, such as deoxycytidine kinase or cytidine (B196190) deaminase. nih.gov MD simulations can then be used to explore the conformational dynamics of the analog-enzyme complex over time, revealing how the fluoro-substitution and isotope labeling might affect binding stability and enzyme function. These simulations can also shed light on how the analog, once incorporated into DNA, affects the structure, stability, and dynamics of the DNA duplex. This is particularly relevant as its parent compound's lineage is linked to inhibitors of DNA methylation. nih.gov The isotopic labeling itself does not significantly alter the molecular mechanics but provides the basis for experimental validation of the simulation's predictions using techniques like Nuclear Magnetic Resonance (NMR). nih.gov

Development of Next-Generation Isotope-Labeled Nucleoside Analogs for Specific Biochemical Questions

The knowledge gained from studying 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂ can guide the rational design of next-generation probes. Researchers can create new analogs with tailored properties to answer highly specific biological questions. nih.gov For example, modifying the sugar moiety or the nucleobase can alter the analog's metabolic fate, directing it toward specific enzymes or pathways. nih.gov

Future development could involve:

Multi-Isotope Labeling: Incorporating additional or different isotopes (e.g., Deuterium, ¹⁸O) to simultaneously track different parts of the molecule or to use in conjunction with different analytical techniques.

Fluorine Labeling for ¹⁹F NMR: The intrinsic fluorine atom in 5-Fluoro-5'-deoxycytidine (B12407761) already serves as a sensitive probe for ¹⁹F NMR studies, which offers high sensitivity and a lack of background signal. silantes.com Future analogs could strategically place fluorine atoms to act as reporters for specific molecular interactions or conformational changes.

Bioorthogonal Tags: Attaching bioorthogonal chemical handles (e.g., alkynes or azides) to the nucleoside allows for "click chemistry" ligation to reporter molecules like fluorophores or affinity tags in situ. nih.gov This would enable visualization and isolation of the DNA or RNA into which the analog has been incorporated.

The goal is to create a toolkit of labeled nucleosides that can be used to dissect complex cellular processes, such as DNA replication and repair, with ever-increasing precision. silantes.comnih.gov

Interdisciplinary Research Integrating Chemical Biology, Quantitative Metabolomics, and Epigenetics

The true potential of probes like 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂ is realized through interdisciplinary research. The convergence of chemical biology, quantitative metabolomics, and epigenetics creates a powerful framework for understanding cellular regulation and disease.

Chemical Biology: This field provides the tools and techniques to synthesize and utilize molecular probes like this labeled nucleoside to manipulate and study biological systems in real-time. nih.govnih.gov

Quantitative Metabolomics: The ¹³C and ¹⁵N labels allow the molecule and its downstream metabolites to be traced and quantified using mass spectrometry (MS) and NMR spectroscopy. nih.gov This enables stable isotope tracing analysis, which can map the metabolic flux through nucleotide salvage and synthesis pathways, providing critical information on how cancer cells rewire their metabolism. nih.gov

Epigenetics: The parent compound of 5-Fluoro-5'-deoxycytidine, 5-fluoro-2'-deoxycytidine (B1672315), is known to act as a DNA methyltransferase inhibitor. nih.gov The isotopically labeled version can therefore be used to specifically track the DNA incorporation and subsequent effects on DNA methylation patterns. This provides a direct link between metabolic pathways and epigenetic regulation, allowing researchers to investigate how metabolic changes influence the epigenome in health and disease. nih.gov

By integrating these fields, researchers can use 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂ to ask complex questions, such as how the metabolic state of a cell influences its epigenetic landscape and response to therapeutic agents.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Fluoro-5'-deoxycytidine-¹³C,¹⁵N₂ |

| Capecitabine |

| 5-fluoro-2'-deoxycytidine |

| 5-fluoro-2'-deoxyuridylate |

| Deoxycytidine |

| Thymidine (B127349) |

| Tetrahydrouridine (B1681287) |

| (2′S)-2′-deoxy-2′-fluoro-5-ethynyluridine (F-ara-EdU) |

| 5-(azidomethyl)-2′-deoxyuridine (AmdU) |

| 5-vinyl-2′-deoxyuridine (VdU) |

| 5-Fluorouracil (B62378) |

| Floxuridine |

| Troxacitabine |

Q & A

Q. What are the primary synthetic routes and characterization methods for 5-Fluoro-5'-deoxycytidine-13C,15N2?

Methodological Answer: Synthesis typically involves substituting fluorine at the 5-position of deoxycytidine and enriching the molecule with stable isotopes (13C and 15N) at specific positions. Key steps include:

- Fluorination : Electrophilic fluorination using reagents like Selectfluor™ under controlled pH to ensure regioselectivity .

- Isotopic Labeling : Incorporation of 13C and 15N via enzymatic or chemical methods, such as using isotopically enriched precursors in nucleotide synthesis .

- Purification : HPLC or column chromatography to achieve >99% isotopic and chemical purity .

Q. Characterization Techniques :

Q. How does isotopic labeling (13C,15N2) influence the metabolic tracking of 5-Fluoro-5'-deoxycytidine in cellular studies?

Methodological Answer: The 13C and 15N labels act as non-radioactive tracers, enabling precise tracking via:

- Mass Spectrometry : Distinguish labeled metabolites from endogenous molecules, e.g., monitoring 5-fluoro-2'-deoxycytidine triphosphate (dCTP) incorporation into DNA .

- Metabolic Flux Analysis : Quantify isotopic enrichment in downstream metabolites (e.g., 5-fluorouracil derivatives) to map activation/inactivation pathways .

- Key Consideration : Ensure isotopic purity (>98%) to avoid interference from natural abundance isotopes in background signals .

Q. What stability considerations are critical for handling 5-Fluoro-5'-deoxycytidine-13C,15N2 in experimental protocols?

Methodological Answer:

- Storage : Store lyophilized at -20°C in anhydrous conditions to prevent hydrolysis of the glycosidic bond .

- Solubility : Dissolve in DMSO for stock solutions (tested at 10 mM), followed by dilution in PBS or cell culture media (<1% DMSO final) to avoid solvent toxicity .

- pH Sensitivity : Avoid strongly acidic/basic conditions (pH <5 or >9) to prevent degradation; verify stability via UV-Vis or HPLC before long-term assays .

Advanced Research Questions

Q. How can researchers design experiments to address isotopic dilution effects in pharmacokinetic studies of 5-Fluoro-5'-deoxycytidine-13C,15N2?

Methodological Answer: Isotopic dilution (due to natural isotope abundance in biological systems) can skew quantification. Mitigation strategies include:

- Calibration Curves : Use synthetic standards with matched isotopic enrichment to correct for dilution .

- Compartmental Modeling : Apply pharmacokinetic models that account for isotopic exchange rates in plasma vs. intracellular pools .

- Validation : Cross-validate with orthogonal methods (e.g., radioactive 3H-labeled analogs) in parallel experiments .

Q. How should contradictory data on the metabolic activation pathway of 5-Fluoro-5'-deoxycytidine-13C,15N2 be resolved?

Methodological Answer: Discrepancies often arise from differences in enzyme expression (e.g., cytidine deaminase) across cell lines. Systematic approaches include:

- Enzyme Knockdown/Overexpression : Use siRNA or CRISPR to modulate enzyme activity and observe metabolite profiles .

- Cross-Species Comparison : Test metabolic pathways in human vs. murine models to identify conserved vs. species-specific mechanisms .

- Multi-Omics Integration : Correlate metabolomics data with transcriptomics/proteomics to map enzyme-metabolite relationships .

Q. What are the methodological challenges in comparing the antitumor efficacy of 5-Fluoro-5'-deoxycytidine-13C,15N2 with its non-isotopic analog?

Methodological Answer:

- Isotopic Effects : While 13C/15N labeling minimally alters pharmacokinetics, confirm equivalence via:

- Statistical Power : Increase sample size to account for subtle isotopic effects (e.g., 10-15% variance in metabolic rates) .

Data Contradiction Analysis

Example Scenario : Conflicting reports on the compound’s intracellular half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.